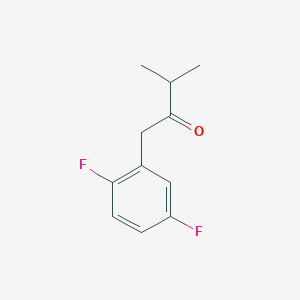
6-Ethyl-2-methyldecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-methyldecan-3-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The compound is known for its distinct structure, which includes an ethyl group at the sixth position and a methyl group at the second position on a decane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyldecan-3-one can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyl-3-decanone, with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The process is often carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyldecan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-ethyl-2-methyldecan-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Alcohols, specifically 6-ethyl-2-methyldecan-3-ol.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-2-methyldecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyldecan-3-one involves its interaction with various molecular targets. The carbonyl group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the compound may interact with enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-decanone: Similar structure but lacks the ethyl group at the sixth position.
6-Ethyl-3-decanone: Similar structure but lacks the methyl group at the second position.
2,6-Dimethyldecan-3-one: Contains both methyl groups but lacks the ethyl group.
Uniqueness
6-Ethyl-2-methyldecan-3-one is unique due to the specific positioning of the ethyl and methyl groups on the decane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
6-ethyl-2-methyldecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-5-7-8-12(6-2)9-10-13(14)11(3)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYJLDKAAXUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
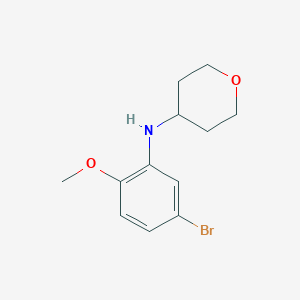
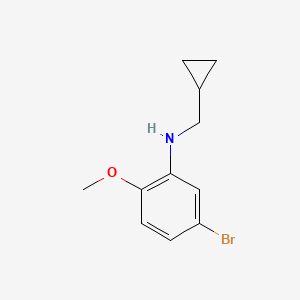
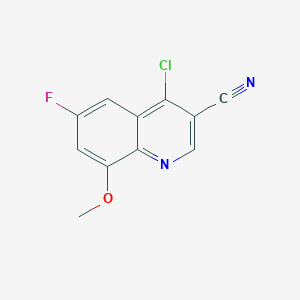
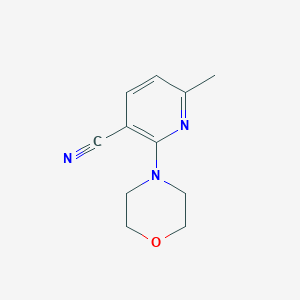
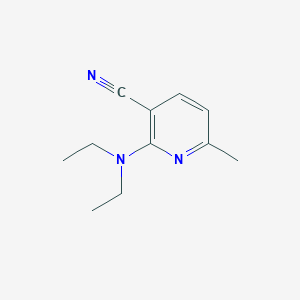
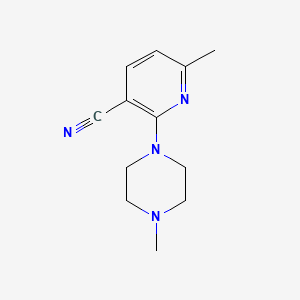
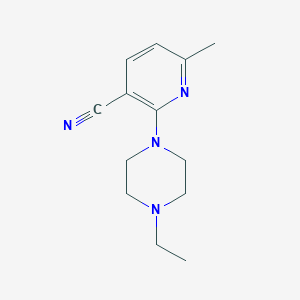
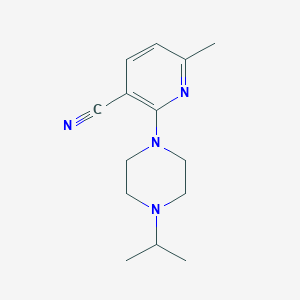
![2-(1-[(Carbamoylamino)methyl]cyclohexyl)acetic acid](/img/structure/B7872693.png)

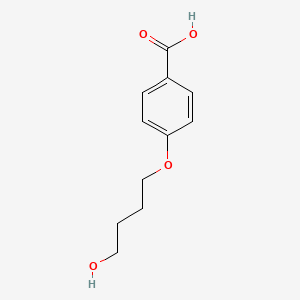
![4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butan-1-ol](/img/structure/B7872714.png)

